Chiral HPLC Separation Factor: R-(+)-Carbidopa vs. L-Carbidopa on C18 Ligand-Exchange Phase
Under reversed-phase ligand-exchange HPLC conditions using a LiChrosorb C18 column with aqueous copper(II)-L-phenylalanine as the chiral mobile phase, the separation factor (α) between the D- and L-enantiomers of carbidopa is 2.38 [1]. This separation factor quantifies the relative retention of the two enantiomers and demonstrates that R-(+)-Carbidopa can be unambiguously resolved from the therapeutic S-(−)-enantiomer. The method has been validated for the detection and quantitation of small amounts of R-carbidopa in S-carbidopa samples, establishing its utility as a reference standard for enantiomeric purity determination [1].
| Evidence Dimension | Chiral chromatographic separation factor (α) |
|---|---|
| Target Compound Data | D-enantiomer (R-(+)-Carbidopa): α = 2.38 relative to L-enantiomer |
| Comparator Or Baseline | L-enantiomer (S-(−)-Carbidopa): baseline retention |
| Quantified Difference | Separation factor α = 2.38 |
| Conditions | LiChrosorb C18 column; mobile phase: aqueous copper(II)-L-phenylalanine; reversed-phase ligand-exchange HPLC |
Why This Matters
A separation factor of 2.38 provides unambiguous chromatographic resolution, enabling accurate quantification of enantiomeric impurities in S-Carbidopa API for regulatory compliance.
- [1] Gelber LR, Karger BL, Neumeyer JL, Feibush B. Enantiomeric separation and determination of antiparkinsonian drugs by reversed-phase ligand-exchange high-performance liquid chromatography. J Chromatogr A. 1994; 23: 283-291. View Source
